REACTION_CXSMILES
|
CS(C)=[O:3].[Cl:5][C:6]1[CH:15]=[CH:14][C:9]([C:10](=[O:13])[CH2:11]Br)=[CH:8][CH:7]=1>O>[Cl:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([CH:11]=[O:3])=[O:13])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
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60 mL
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Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
11.11 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(CBr)=O)C=C1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The solution was extracted with ethyl acetate 3 times
|
Type
|
WASH
|
Details
|
washed with water twice
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine and then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
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Type
|
WASH
|
Details
|
the residue was washed with hexane-ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |